
3-(3,3,3-Trifluoropropyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,3-Trifluoropropyl)azetidine is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a trifluoropropyl group attached to an azetidine ring, which imparts distinct properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: It can participate in addition reactions with compounds like tetrahydrofuran, leading to the formation of homologous series of compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometal reagents, copper(II) triflate, and tetrahydrofuran . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various substituted azetidines and addition products with tetrahydrofuran .
Scientific Research Applications
3-(3,3,3-Trifluoropropyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and functionalized materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialized materials with unique properties, such as hydrophobic coatings and advanced polymers.
Mechanism of Action
The mechanism by which 3-(3,3,3-Trifluoropropyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s hydrophobicity and stability, allowing it to interact with hydrophobic regions of biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the synthesis of hydrophobic materials.
3,3,3-Trifluoropropylamine: A related compound with similar functional groups but different reactivity and applications.
Uniqueness
3-(3,3,3-Trifluoropropyl)azetidine stands out due to its azetidine ring structure, which imparts unique reactivity and stability compared to other trifluoropropyl-containing compounds
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropyl)azetidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)2-1-5-3-10-4-5/h5,10H,1-4H2 |
InChI Key |
MWNQQVLOTBMZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


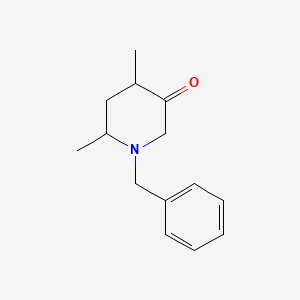
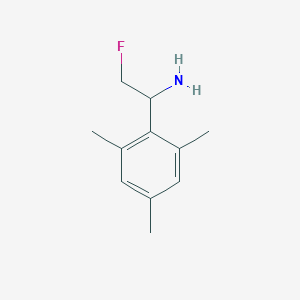
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
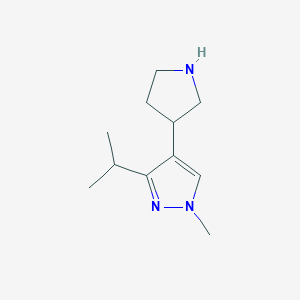
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)



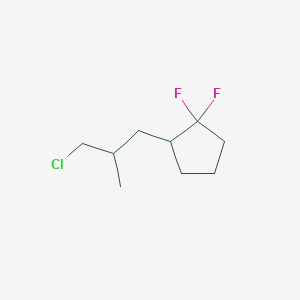
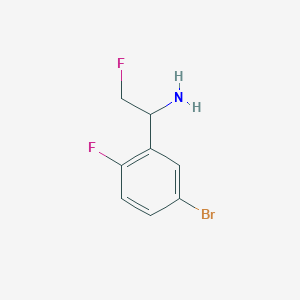
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
